Bis(dimethylamino)diethylsilane

Atomic Layer Deposition Aminosilane Precursor SiO₂ Thin Film

Bis(dimethylamino)diethylsilane (CAS 33287-52-4), also known as bis(diethylamino)silane or BDEAS, is an organosilicon compound with the molecular formula C₈H₂₂N₂Si. It belongs to the aminosilane class of precursors, characterized by silicon centers bonded to dialkylamino ligands.

Molecular Formula C8H22N2Si
Molecular Weight 174.36 g/mol
CAS No. 33287-52-4
Cat. No. B1586080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)diethylsilane
CAS33287-52-4
Molecular FormulaC8H22N2Si
Molecular Weight174.36 g/mol
Structural Identifiers
SMILESCC[Si](CC)(N(C)C)N(C)C
InChIInChI=1S/C8H22N2Si/c1-7-11(8-2,9(3)4)10(5)6/h7-8H2,1-6H3
InChIKeyTWQSOHGSGBWNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dimethylamino)diethylsilane (CAS 33287-52-4): An Aminosilane ALD Precursor and Synthetic Reagent for Semiconductor and Organic Chemistry Applications


Bis(dimethylamino)diethylsilane (CAS 33287-52-4), also known as bis(diethylamino)silane or BDEAS, is an organosilicon compound with the molecular formula C₈H₂₂N₂Si [1]. It belongs to the aminosilane class of precursors, characterized by silicon centers bonded to dialkylamino ligands. The compound exists as a colorless liquid with a boiling point of approximately 188°C, vapor pressure of 0.795 torr at 25°C, and density of 0.837 g/cm³, exhibiting hydrolytic sensitivity with rapid reactivity toward moisture, water, and protic solvents [2]. Its primary industrial relevance lies in atomic layer deposition (ALD) processes for fabricating silicon-containing thin films, including silicon dioxide (SiO₂), silicon nitride (SiNx), and hafnium silicate (HfSiOx) dielectric layers in advanced semiconductor manufacturing [3].

Why Bis(dimethylamino)diethylsilane Cannot Be Casually Substituted with Other Aminosilanes in ALD Workflows


Aminosilane precursors cannot be treated as interchangeable drop-in replacements in atomic layer deposition (ALD) processes due to fundamental structure-property relationships governing surface reactivity. Experimental studies demonstrate that the number of amino ligands and the steric bulk of alkyl substituents profoundly influence deposition rate, temperature window, film purity, and step coverage [1]. For example, tris(amino)silanes such as TDMAS exhibit approximately 40% lower deposition rates compared to bis(amino)silanes like BDEAS, while even among bis(amino)silanes, differences in ligand architecture produce divergent growth kinetics and process windows [1]. Density functional theory (DFT) calculations further reveal that the rate-determining step energy barrier varies significantly across aminosilane structures, directly affecting deposition efficiency and film quality [2]. Consequently, procurement decisions must be grounded in application-specific quantitative performance data rather than broad chemical class similarity.

Quantitative Differentiation Evidence for Bis(dimethylamino)diethylsilane Relative to TDMAS, BTBAS, and Other Aminosilane Precursors


ALD Deposition Rate: BDEAS Outperforms TDMAS by Approximately 40% Under Comparable Conditions

In a direct experimental comparison of three aminosilane precursors for SiO₂ ALD, bis(dimethylamino)diethylsilane (BDEAS) and bis(tertiarybutylamino)silane (BTBAS) demonstrated superior deposition performance, while tris(dimethylamino)silane (TDMAS) showed approximately 40% lower deposition rate [1]. The study evaluated precursor performance across the temperature range of 250°C to 575°C, establishing that bis(amino)silanes as a class provide improved deposition efficiency relative to tris(amino)silanes [1].

Atomic Layer Deposition Aminosilane Precursor SiO₂ Thin Film

Rate-Determining Step Energy Barrier: DFT Calculations Identify BDEAS with Lowest Barrier Among Aminosilane Precursors

First-principles density functional theory (DFT) calculations comparing the surface reactions of diisopropylaminosilane (DIPAS), bis(diethylamino)silane (BDEAS), and tris(dimethylamino)silane (TDMAS) over hydroxyl-terminated WO₃(001) surfaces revealed that BDEAS exhibits the lowest energy barrier in the rate-determining step among the three precursors [1]. The overall reaction energetics for DIPAS and BDEAS decomposition were calculated to be more exothermic than that of TDMAS [1]. Based on these thermodynamic and kinetic parameters, BDEAS was estimated to provide the fastest growth rate [1].

Density Functional Theory ALD Reaction Kinetics Surface Reaction Energetics

Temperature Window and Deposition Rate: BTBAS Offers Broader Temperature Window Relative to BDEAS

While both BTBAS and BDEAS outperformed TDMAS in deposition performance, direct comparison between the two bis(amino)silanes revealed that BTBAS provides a higher deposition rate and wider temperature window than BDEAS [1]. This finding establishes a critical differentiation within the bis(amino)silane subclass: BTBAS may be preferable for applications demanding broader process latitude, while BDEAS remains a viable alternative with distinct physicochemical properties.

ALD Process Window Temperature Dependence Precursor Selection

ALD Precursor for HfSiOx High-κ Dielectric Films: Validated Application with Commercial Availability

Commercial technical datasheets identify bis(dimethylamino)diethylsilane (BDEAS) as an ALD precursor specifically validated for HfSiOx (hafnium silicate) dielectric film deposition [1]. The precursor is sourced with reference to peer-reviewed literature documenting its use in HfSiOx ALD processes [1]. In contrast, alternative aminosilanes such as TDMAS have been primarily studied for SiO₂ ALD and lack the same breadth of documented application validation for high-κ dielectric systems.

High-κ Dielectric Hafnium Silicate Gate Dielectric

Carbon-Doped Silicon Nitride Thin Film Formation: BDEAS Enables Direct Carbon Incorporation

Patent literature identifies bis(dimethylamino)diethylsilane as a precursor capable of forming carbon-doped silicon nitride thin films, wherein the carbon content derives from the precursor's diethylamino ligands [1]. The method specifies using bis(dimethylamino)diethylsilane, among other N–Si bonded cyclic structures and N,N-dimethyltrimethylsilylamine, to produce carbon-doped silicon nitride films [1]. This contrasts with alternative precursors lacking diethylamino moieties, which may require separate carbon source co-reactants to achieve comparable film compositions.

Carbon-Doped SiNx ALD Precursor Engineering Thin Film Composition

Optimal Application Scenarios for Bis(dimethylamino)diethylsilane in Semiconductor Manufacturing and Materials Research


High-Throughput SiO₂ ALD Requiring Bis(amino)silane Deposition Efficiency

For ALD SiO₂ processes where deposition throughput is a critical manufacturing metric, BDEAS offers the ~40% deposition rate advantage characteristic of bis(amino)silanes over tris(amino)silanes such as TDMAS [1]. This scenario applies to high-volume semiconductor fabrication facilities where cycle time reduction directly correlates with wafer output and cost reduction. Users should note that BTBAS may offer an even higher deposition rate and wider temperature window than BDEAS [1], making BTBAS preferable when maximizing deposition rate is the sole criterion, while BDEAS remains suitable where its specific ligand chemistry provides compatibility advantages.

High-κ Gate Dielectric Deposition (HfSiOx) in Advanced Transistor Fabrication

BDEAS is commercially validated and documented as an ALD precursor for hafnium silicate (HfSiOx) high-κ dielectric films [2]. This application scenario is specific to advanced logic and memory device manufacturing, where hafnium-based high-κ materials replace SiO₂ as gate dielectrics to reduce leakage current while maintaining gate capacitance. The availability of BDEAS as a commercial ALD precursor with established literature precedent reduces the development burden for process engineers transitioning to high-κ gate stacks.

Carbon-Doped Silicon Nitride Films for Diffusion Barriers or Etch Stop Layers

BDEAS is specifically identified as a precursor for forming carbon-doped silicon nitride thin films, where carbon incorporation occurs directly from the diethylamino ligands of the precursor [3]. Carbon-doped SiNx films find application as diffusion barriers in copper interconnects, etch stop layers in multi-level metallization schemes, and moisture barrier coatings in advanced packaging. Procurement of BDEAS for this application is justified by the simplified single-precursor approach to carbon doping compared to multi-precursor alternatives requiring separate carbon sources.

Reduced Pattern Loading Dielectric Deposition on High-Aspect-Ratio Structures

Patent disclosures describe methods using BDEAS with ozone and molecular oxygen to deposit dielectric layers with reduced pattern loading effects across patterned substrate surfaces [4]. This scenario addresses a key challenge in semiconductor fabrication where deposition rate non-uniformity across dense versus isolated features compromises device performance. The use of BDEAS in these methods enables relatively uniform dielectric growth rates across varying pattern densities [4], supporting applications in shallow trench isolation, inter-metal dielectrics, and spacer formation in FinFET and gate-all-around transistor architectures.

Technical Documentation Hub

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